molecular formula C9H4BrF2N B15116387 3-bromo-5-(2,2-difluoroethenyl)benzonitrile

3-bromo-5-(2,2-difluoroethenyl)benzonitrile

Cat. No.: B15116387
M. Wt: 244.03 g/mol
InChI Key: SHICVXDRGBMLAM-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a bromine atom at the 3-position and a 2,2-difluoroethenyl group at the 5-position of the benzonitrile ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2,2-difluoroethenyl)benzonitrile typically involves the following steps:

    Addition of Difluoroethenyl Group:

The reaction conditions for these steps often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2-difluoroethenyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

    Pd-Catalyzed Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.

    Pd-Catalyzed Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while Pd-catalyzed coupling reactions can produce various biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2,2-difluoroethenyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-bromo-5-(2,2-difluoroethenyl)benzonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine and difluoroethenyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzonitrile
  • 3-Bromo-2-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, making it suitable for specific applications that other benzonitriles may not be able to fulfill.

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

3-bromo-5-(2,2-difluoroethenyl)benzonitrile

InChI

InChI=1S/C9H4BrF2N/c10-8-2-6(4-9(11)12)1-7(3-8)5-13/h1-4H

InChI Key

SHICVXDRGBMLAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C=C(F)F

Origin of Product

United States

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